2-({1-[2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile
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Overview
Description
2-({1-[2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile is a complex organic compound that features a pyridine ring, a piperidine ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Acylation of the piperidine ring: The piperidine ring is acylated using 2-(4,5-dimethyl-6-oxopyrimidin-1-yl)acetyl chloride in the presence of a base such as triethylamine.
Coupling with the pyridine ring: The final step involves the coupling of the acylated piperidine intermediate with 4-cyanopyridine under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-({1-[2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-({1-[2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological or inflammatory conditions.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor binding.
Mechanism of Action
The mechanism of action of 2-({1-[2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-[[1-[2-(4,5-Dimethyl-6-oxopyrimidin-1-yl)acetyl]piperidin-3-yl]methoxy]pyridine-3-carbonitrile
- 2-[[1-[2-(4,5-Dimethyl-6-oxopyrimidin-1-yl)acetyl]piperidin-3-yl]methoxy]pyridine-5-carbonitrile
Uniqueness
The uniqueness of 2-({1-[2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile lies in its specific substitution pattern, which can confer distinct biological activity and chemical reactivity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-[[1-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)acetyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-14-15(2)23-13-25(20(14)27)11-19(26)24-7-3-4-17(10-24)12-28-18-8-16(9-21)5-6-22-18/h5-6,8,13,17H,3-4,7,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPUSRCQUVAIIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CCCC(C2)COC3=NC=CC(=C3)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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